5,8-Dihydroxypsoralen

Overview

Description

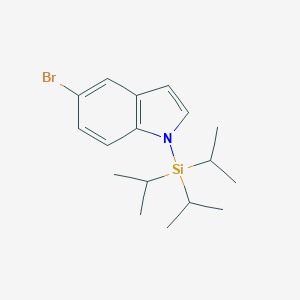

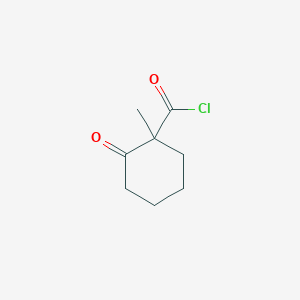

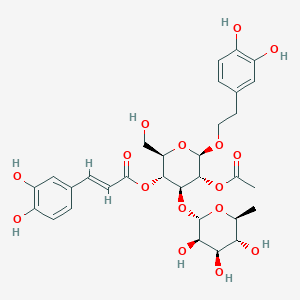

5,8-Dihydroxypsoralen is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a fused furan and benzopyran ring system with hydroxyl groups at positions 4 and 9.

Mechanism of Action

Target of Action

5,8-Dihydroxypsoralen is a natural product from Pueraria lobata (Willd.) Ohwi

Mode of Action

It is known that it is effectively and selectively converted into 5,8-dimethoxypsoralen by roots of ruta graveolens .

Biochemical Pathways

This compound is part of the coumarin biosynthesis pathway, which originates from the phenylpropanoid pathway . It is involved in the synthesis of furanocoumarins, a major class of phytoalexins derived from umbelliferone . Both 5- and 8-hydroxylation pathways can lead to the final product, but this compound was also demonstrated to be a possible precursor in Ruta graveolens .

Pharmacokinetics

It is known that it is metabolized from the o-demethylation and oxidative cleavage of xanthotoxin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic turnover of the pathways could explain the prevalence of one of the three routes in a given plant .

Biochemical Analysis

Biochemical Properties

5,8-Dihydroxypsoralen is involved in the phenylpropanoid pathway, contributing to the persistence of plants . It plays a role in defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The compound interacts with multiple P450 enzymes involved in furanocoumarin synthesis .

Cellular Effects

This compound has diverse bioactivities. It has been used in various therapeutic fields, like symptomatic treatment of multiple sclerosis, photochemotherapy of T cell lymphoma, chemotherapy of multidrug-resistant tumors, organ transplants, or treatment of smokers for nicotine addiction .

Molecular Mechanism

The molecular mechanism of this compound involves the ortho-hydroxylation of hydroxycinnamic acids, a pivotal step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Temporal Effects in Laboratory Settings

It is known that it is a major physiological precursor of isopimpinellin .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway . It interacts with multiple P450 enzymes involved in furanocoumarin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxypsoralen typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of coumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Preparation of intermediates: Synthesis of key intermediates through reactions such as alkylation, acylation, and hydroxylation.

Cyclization: Formation of the furocoumarin core through cyclization reactions.

Purification: Isolation and purification of the final product using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxypsoralen can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in alcoholic solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,8-Dihydroxypsoralen has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating skin disorders and other diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Bergapten (4-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one): Similar structure but with a methoxy group instead of a hydroxyl group.

Psoralen (7H-Furo(3,2-g)(1)benzopyran-7-one): Lacks the hydroxyl groups at positions 4 and 9.

Isopimpinellin (4,9-dimethoxy-7H-furo(3,2-g)(1)benzopyran-7-one): Contains methoxy groups instead of hydroxyl groups.

Uniqueness

The presence of hydroxyl groups at positions 4 and 9 in 5,8-Dihydroxypsoralen makes it unique compared to its analogs. These hydroxyl groups enhance its ability to form hydrogen bonds, potentially increasing its biological activity and making it a valuable compound for various applications.

Properties

IUPAC Name |

4,9-dihydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPISXWRUMGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162436 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-23-3 | |

| Record name | 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5,8-Dihydroxypsoralen formed in the body, and what is its significance?

A: this compound is a key metabolite of 8-methoxypsoralen (8-MOP), a drug used in the treatment of skin conditions like psoriasis. Research shows that 8-MOP undergoes extensive metabolism in the rat, with this compound being identified as a significant urinary metabolite. [] This biotransformation involves multiple pathways, including O-demethylation, hydroxylation, and oxidation. [] Interestingly, this compound itself plays a crucial role in the biosynthesis of isopimpinellin, a naturally occurring furanocoumarin. []

Q2: Does the administration route of 8-methoxypsoralen influence its elimination, and how does this relate to this compound formation?

A: Studies in mice reveal that the elimination half-life of 8-methoxypsoralen is significantly longer after intraperitoneal (IP) administration compared to intravenous (IV) administration at the same dose. [] While the exact mechanism for this dose-dependent elimination is unclear, it could involve enzyme saturation or product inhibition. [] This difference in elimination kinetics could potentially impact the extent of this compound formation, although further research is needed to confirm this relationship.

Q3: Can prior exposure to certain substances alter the metabolism of 8-methoxypsoralen and, consequently, the production of this compound?

A: Yes, pretreatment with enzyme inducers like phenobarbital, beta-naphthoflavone, and even 8-methoxypsoralen itself has been shown to significantly increase the total body clearance of 8-methoxypsoralen in rats. [] This induction of metabolism leads to alterations in the urinary metabolite profile. For instance, phenobarbital pretreatment increases the excretion of the sulfate conjugate of 5-hydroxy-8-methoxypsoralen, while 8-methoxypsoralen and beta-naphthoflavone pretreatment enhance the excretion of a labile sulfate conjugate of this compound. [] These findings highlight the potential for pharmacokinetic interactions between 8-methoxypsoralen and other drugs.

Q4: What analytical techniques are employed to identify and quantify 8-methoxypsoralen and its metabolites, including this compound?

A: Various methods have been employed to study 8-methoxypsoralen metabolism. High-performance liquid chromatography (HPLC) has been used to separate and detect 8-methoxypsoralen and its metabolites in urine samples. [, ] Additionally, mass spectrometry techniques, such as thermospray and fast atom bombardment, have proven valuable for identifying specific metabolites, including the intact sulfate conjugate of 5-hydroxy-8-methoxypsoralen. [] These analytical tools are crucial for understanding the metabolic fate of 8-methoxypsoralen and the formation of metabolites like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)